5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one
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Overview
Description
5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one typically involves the reaction of pyridine derivatives with pyrimidine intermediates. One common method includes the condensation of 2-aminopyridine with pyrimidine-2-carbaldehyde under acidic conditions, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as nitration, reduction, and cyclization, optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine or pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its potential as an antimicrobial, antiviral, and antitumor agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The pathways involved often include those related to cell proliferation, apoptosis, and immune response .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
- Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Uniqueness
5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one is unique due to its dual pyridine and pyrimidine rings, which confer distinct chemical properties and biological activities. This duality allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C10H10N4O |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-amino-1-(pyrimidin-2-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C10H10N4O/c11-8-2-3-10(15)14(6-8)7-9-12-4-1-5-13-9/h1-6H,7,11H2 |
InChI Key |
LVVQSAVELHTPFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)CN2C=C(C=CC2=O)N |
Origin of Product |
United States |
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